2-(5-methyl-2-furyl)benzoic Acid

Beschreibung

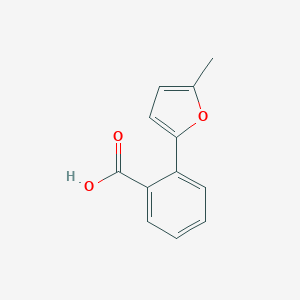

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-methylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZBFUOEILKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401897 | |

| Record name | 2-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159448-55-2 | |

| Record name | 2-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Methylfur-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 5 Methyl 2 Furyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(5-methyl-2-furyl)benzoic acid reveals several plausible disconnection points for strategic synthesis. The most logical and widely employed disconnection is at the C-C bond between the furan (B31954) and the benzene (B151609) ring. This leads to two primary sets of synthons: a benzoic acid derivative and a 5-methylfuran derivative.

Primary Disconnection:

Disconnection A: This involves a disconnection between the C2 position of the furan ring and the C2 position of the benzoic acid. This suggests a cross-coupling reaction as a key forward synthetic step. The corresponding synthons would be a 2-halobenzoic acid (or its ester) and a 5-methyl-2-furyl organometallic reagent (e.g., a boronic acid or a stannane) or vice versa.

Disconnection B: An alternative disconnection considers the formation of the furan ring onto a pre-existing benzoic acid framework or the formation of the benzoic acid moiety from a precursor already attached to the furan ring. However, these routes are generally more complex and less common.

The choice of specific precursors depends on the availability of starting materials and the desired synthetic strategy, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann condensation being prominent forward synthetic strategies.

Established Synthetic Pathways to this compound

Several synthetic pathways have been established for the synthesis of this compound and its analogs. These methods primarily rely on modern cross-coupling technologies.

Multi-Step Organic Synthesis Routes

Multi-step syntheses are common for constructing biaryl systems like this compound. A general and effective approach involves a palladium-catalyzed cross-coupling reaction as the key bond-forming step. A representative multi-step synthesis is outlined below:

Table 1: Representative Multi-Step Synthesis via Suzuki-Miyaura Coupling

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Halogenation of Benzoic Acid Derivative | 2-Methylbenzoic acid | NBS, H₂SO₄ | 2-Methyl-5-bromobenzoic acid |

| 2 | Esterification | 2-Methyl-5-bromobenzoic acid | Methanol (B129727), H₂SO₄ (cat.) | Methyl 2-methyl-5-bromobenzoate |

| 3 | Borylation of 5-Methylfuran | 2-Methylfuran (B129897) | n-BuLi, then B(OiPr)₃ | 5-Methyl-2-furylboronic acid |

| 4 | Suzuki-Miyaura Coupling | Methyl 2-methyl-5-bromobenzoate and 5-Methyl-2-furylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | Methyl 2-(5-methyl-2-furyl)benzoate |

| 5 | Hydrolysis | Methyl 2-(5-methyl-2-furyl)benzoate | NaOH, Methanol/Water, then H⁺ | This compound |

This sequence highlights the preparation of the necessary coupling partners followed by the key palladium-catalyzed carbon-carbon bond formation. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis Utilizing Salicylic (B10762653) Acid and 5-Methyl-2-furancarboxylic Acid Derivatives

While less direct, synthetic strategies can be envisioned starting from salicylic acid or 5-methyl-2-furancarboxylic acid derivatives. A hypothetical route starting from a salicylic acid derivative would require the conversion of the hydroxyl group into a suitable leaving group (e.g., triflate) for a cross-coupling reaction.

A more plausible approach involves the decarboxylative coupling of a 5-methyl-2-furancarboxylic acid derivative with a 2-halobenzoic acid. However, literature specifically detailing this transformation for the target molecule is scarce.

Approaches from 2-Methylfuran and Methyl Anthranilate

The synthesis of this compound from 2-methylfuran and methyl anthranilate represents a convergent approach. This could theoretically proceed through a diazotization of methyl anthranilate to form a diazonium salt, followed by a Gomberg-Bachmann or related radical arylation reaction with 2-methylfuran. However, these reactions often suffer from low yields and lack of regioselectivity, making them less favorable compared to modern cross-coupling methods.

An alternative, though not widely reported for this specific target, could involve a metal-catalyzed C-H activation of 2-methylfuran and coupling with a derivative of methyl anthranilate.

Other Reported Synthetic Procedures

The Ullmann condensation offers a classical alternative to palladium-catalyzed methods for the formation of the aryl-furan bond. wikipedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with a furan derivative. wikipedia.org For the synthesis of this compound, this could involve the reaction of a 2-halobenzoic acid with 2-methylfuran in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgresearchgate.net While historically significant, Ullmann reactions often require harsh conditions and can have limited substrate scope compared to palladium-catalyzed alternatives. wikipedia.org

Novel Synthetic Methodologies and Improvements

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods for C-C bond formation. For the synthesis of this compound, these novel approaches could include:

Direct C-H Arylation: This strategy aims to directly couple a C-H bond of 2-methylfuran with a 2-halobenzoic acid, avoiding the pre-functionalization step of creating an organometallic furan species. This approach, often catalyzed by palladium, is a highly desirable green chemistry method.

Improved Catalytic Systems for Cross-Coupling: Research continues to yield more active and robust palladium catalysts and ligands that can facilitate the coupling of challenging substrates, potentially at lower catalyst loadings and under milder reaction conditions. nih.govmdpi.com The use of aqueous media for Suzuki-Miyaura couplings is also a significant improvement in terms of environmental impact. nih.govmdpi.com

Decarboxylative Cross-Coupling: As mentioned earlier, the coupling of a readily available carboxylic acid with an aryl halide, with the extrusion of carbon dioxide, is an emerging and powerful synthetic tool. This could potentially be applied to the synthesis of this compound from 5-methyl-2-furoic acid and a 2-halobenzoic acid.

These novel methodologies hold the promise of more streamlined and environmentally benign syntheses of this compound and other related biaryl compounds.

Exploration of Catalytic Systems for Furan and Benzoic Acid Scaffolds (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds in aromatic systems. However, the direct acylation of furan rings can be challenging due to their high reactivity and susceptibility to polymerization under harsh acidic conditions typically employed in traditional Friedel-Crafts reactions. researchgate.netresearchgate.net

One plausible, albeit potentially low-yielding, approach to a precursor of this compound could involve the Friedel-Crafts acylation of 2-methylfuran with a derivative of phthalic anhydride (B1165640). This would be followed by a selective reduction of one of the ketone functionalities and subsequent cleavage to yield the desired benzoic acid.

To mitigate the issues of furan ring polymerization, milder Lewis acid catalysts are often employed. Research has shown that catalysts such as zinc chloride (ZnCl₂) or phosphoric acid (H₃PO₄) can be effective for the acylation of furan derivatives. researchgate.net Furthermore, the use of heteropoly acids, either supported or unsupported, has emerged as a greener alternative to traditional Lewis acids, offering high activity and selectivity in solventless conditions. researchgate.net

A proposed reaction is the acylation of 2-methylfuran with phthalic anhydride using a milder Lewis acid catalyst. The resulting keto-acid would then require further synthetic manipulations to arrive at the final product.

Table 1: Representative Catalytic Systems for Friedel-Crafts Acylation of Furan Derivatives

| Catalyst System | Acylating Agent | Substrate | Key Findings |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | Furan | Regioselective production of 2-furyl ketones in good to excellent yields under heterogeneous conditions. |

| ZnCl₂ or H₃PO₄ | Acetic Anhydride | 2-Methylfuran | Effective for the acylation of 2-methylfuran to produce 5-methyl-2-acetylfuran. |

| Cr-exchanged DTP on K-10 | Acetic Anhydride | Furan | High conversion and selectivity in a solventless process, demonstrating a greener approach. researchgate.net |

Directed Metalation and Cross-Coupling Strategies

Modern cross-coupling reactions offer a more direct and often higher-yielding route to biaryl compounds like this compound. These methods typically involve the coupling of an organometallic furan species with a halogenated benzoic acid derivative, or vice versa, in the presence of a transition metal catalyst, most commonly palladium.

A highly effective strategy involves the Suzuki-Miyaura coupling . This reaction would couple a boronic acid or ester derivative of one of the rings with a halide derivative of the other. For the synthesis of the target molecule, two primary pathways are feasible:

Coupling of (5-methyl-2-furyl)boronic acid with a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid).

Coupling of 2-carboxyphenylboronic acid with a 2-halo-5-methylfuran.

The Suzuki-Miyaura coupling is renowned for its high functional group tolerance, generally good yields, and the commercial availability of a wide range of boronic acids and palladium catalysts. nih.govsemanticscholar.orgmdpi.comlibretexts.org

Another powerful cross-coupling method is the Negishi coupling , which utilizes an organozinc reagent. nih.govbeilstein-journals.org This could involve the reaction of a 2-halobenzoic acid with a (5-methyl-2-furyl)zinc reagent. Negishi couplings are known for their high reactivity and can sometimes succeed where other methods fail.

Directed ortho-metalation (DoM) presents an alternative strategic approach. In this method, a directing group on the benzene ring facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile. For the synthesis of this compound, one could envision the directed ortho-lithiation of benzoic acid, followed by a metal-halogen exchange and subsequent coupling with a suitable 2-halo-5-methylfuran derivative. However, direct C-H activation and coupling is a more modern and atom-economical approach. nih.govnih.gov

Table 2: Comparison of Cross-Coupling Strategies for the Synthesis of 2-(Aryl)benzoic Acids

| Coupling Reaction | Furan Reagent | Benzoic Acid Reagent | Typical Catalyst | Key Advantages |

| Suzuki-Miyaura | (5-Methyl-2-furyl)boronic acid | 2-Halobenzoic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance, mild conditions, commercially available reagents. nih.govsemanticscholar.orgmdpi.comlibretexts.org |

| Negishi | (5-Methyl-2-furyl)zinc halide | 2-Halobenzoic acid | Pd(PPh₃)₄, Ni(dppe)Cl₂ | High reactivity, useful for less reactive substrates. nih.govbeilstein-journals.org |

| Directed C-H Functionalization | 2-Methylfuran | Benzoic acid with a directing group | Pd(OAc)₂ | High atom economy, avoids pre-functionalization of the furan ring. nih.govnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Solvent Selection: Traditional cross-coupling reactions often employ volatile and hazardous organic solvents. Greener alternatives include the use of water, which is non-toxic and non-flammable. Suzuki-Miyaura couplings, in particular, can often be performed effectively in aqueous media, sometimes with the aid of a phase-transfer catalyst. nih.govsemanticscholar.orgmdpi.com Other greener solvent choices include biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).

Catalyst Choice and Efficiency: The use of highly efficient catalysts at low loadings minimizes waste and the potential for metal contamination in the final product. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive from a green chemistry perspective. researchgate.net While palladium is a highly effective catalyst, its cost and toxicity are drawbacks. The use of more earth-abundant and less toxic metals, such as nickel, is a growing area of research for cross-coupling reactions. rsc.org

Energy Efficiency: Traditional synthetic methods often require significant energy input for heating and prolonged reaction times. The development of more active catalysts that allow for reactions to be run at lower temperatures and for shorter durations contributes to improved energy efficiency. rsc.org Microwave-assisted synthesis has also emerged as a technique to dramatically reduce reaction times and energy consumption. mdpi.com Furthermore, mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling), can often be performed solvent-free, leading to a significant reduction in waste and energy usage. researchgate.netnih.gov

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product have a higher atom economy. Direct C-H activation/functionalization strategies are particularly advantageous in this regard as they avoid the need for pre-functionalized starting materials (e.g., halides and organometallics), thus reducing the number of synthetic steps and the generation of stoichiometric byproducts. nih.govnih.gov

Table 3: Application of Green Chemistry Principles to Synthetic Routes

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Use of aqueous media or biorenewable solvents like 2-MeTHF in Suzuki-Miyaura coupling. nih.govsemanticscholar.orgmdpi.com |

| Catalysis | Employment of highly active, low-loading palladium catalysts or more earth-abundant nickel catalysts. Use of recyclable heterogeneous catalysts. researchgate.netrsc.org |

| Energy Efficiency | Microwave-assisted synthesis or mechanochemical methods (ball milling) to reduce reaction times and energy consumption. mdpi.comresearchgate.netnih.gov |

| Atom Economy | Utilization of direct C-H activation strategies to minimize waste by avoiding pre-functionalization. nih.govnih.gov |

| Renewable Feedstocks | Sourcing of 2-methylfuran from biomass-derived furfural (B47365). rsc.org |

Spectroscopic and Structural Elucidation of 2 5 Methyl 2 Furyl Benzoic Acid

Advanced Spectroscopic Characterization

Spectroscopic methods provide a detailed view of the molecular framework and electronic properties of 2-(5-methyl-2-furyl)benzoic acid. Each technique offers unique insights into the connectivity and environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the benzoic acid ring, the furan (B31954) ring, the methyl group, and the carboxylic acid. The protons on the benzene (B151609) ring would appear as a complex multiplet in the aromatic region (approximately 7.0-8.2 ppm). docbrown.info The two protons on the furan ring are expected to appear as doublets, influenced by their neighboring methyl group and the connection to the benzene ring. The methyl protons would present as a singlet, likely in the upfield region around 2.4 ppm. amazonaws.com The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. docbrown.info The aromatic carbons of the benzene ring would resonate between approximately 125-140 ppm, with the carbon attached to the carboxyl group and the carbon attached to the furan ring showing distinct shifts due to substitution effects. The carbons of the furan ring are also expected in the aromatic region but with characteristic shifts for a five-membered heterocyclic ring. The methyl carbon would appear at a much higher field, typically around 20-25 ppm. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-175 |

| Benzoic Acid Ring Protons | 7.0-8.2 (multiplets) | 125-140 |

| Furan Ring Protons | ~6.0-7.5 (doublets) | ~110-155 |

| Methyl Group (-CH₃) | ~2.4 (singlet) | 20-25 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically found between 1680-1710 cm⁻¹. docbrown.infovscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Vibrations corresponding to C=C stretching in the aromatic and furan rings are anticipated in the 1450-1600 cm⁻¹ region. vscht.cz The C-O stretching of the carboxylic acid and the furan ring will likely be observed in the 1200-1320 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic and furan rings, as well as the C=O stretching, are expected to be Raman active. The symmetric stretching of the non-polar bonds, which are weak in the IR spectrum, can often be strong in the Raman spectrum, providing a more complete picture of the vibrational modes.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1680-1710 | Strong |

| Aromatic/Furan | C=C Stretch | 1450-1600 | Medium-Strong |

| Carboxylic Acid/Furan | C-O Stretch | 1200-1320 | Medium |

| Aromatic | C-H Stretch | >3000 | Medium-Weak |

| Methyl | C-H Stretch | <3000 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₀O₃), the molecular weight is 202.21 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 202. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For instance, the loss of a hydroxyl radical (•OH, 17 amu) would lead to a fragment at m/z 185. The loss of a carboxyl group (•COOH, 45 amu) would result in a fragment at m/z 157. docbrown.info Cleavage of the bond between the two rings could also occur, leading to fragments corresponding to the benzoyl cation (m/z 105) and the methylfuran radical, or the methylfuryl cation (m/z 81) and the benzoic acid radical. The observation of these fragments would help to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity | Possible Fragmentation Pathway |

|---|---|---|

| 202 | [M]⁺ | Molecular Ion |

| 185 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 157 | [M - COOH]⁺ | Loss of carboxyl group |

| 105 | [C₆H₅CO]⁺ | Cleavage of the C-C bond between the rings |

| 81 | [C₅H₅O]⁺ | Methylfuryl cation from cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the benzene and furan rings in this compound, leads to absorption in the ultraviolet region. It is expected that the compound will exhibit strong absorption bands due to π→π* transitions associated with the aromatic and furan rings. The exact position of the absorption maxima (λ_max) would be influenced by the substitution pattern and the solvent used. For benzoic acid itself, absorption maxima are typically observed around 230 nm and 273 nm. nist.gov The extended conjugation with the methylfuran group is likely to cause a bathochromic (red) shift to longer wavelengths.

Solid-State Structural Investigations

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the definitive method.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of carboxylic acids is predominantly governed by the formation of strong hydrogen bonds. In the case of this compound, the most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties of two separate molecules. This interaction typically results in the formation of a centrosymmetric dimer, a common structural motif for benzoic acid and its derivatives. researchgate.net

These dimers are characterized by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. The stability of this arrangement is a primary driving force in the crystal packing of such compounds. While specific bond lengths and angles for this compound are not available, data from analogous structures, such as 2-biphenylcarboxylic acid, show O···O distances in the range of 2.634(3) Å to 2.676(3) Å. nih.gov It is anticipated that the hydrogen bond parameters for this compound would fall within a similar range.

The presence of the furan ring introduces additional possibilities for intermolecular contacts. The furan oxygen atom can act as a hydrogen bond acceptor, and the furan ring itself can participate in various C-H···π and π-π interactions, further stabilizing the three-dimensional crystal structure. nih.gov

Conformational Analysis (e.g., Monomer and Dimer Structures)

The conformational landscape of this compound is primarily defined by the relative orientations of the carboxylic acid group and the 5-methyl-2-furyl substituent.

Monomer Conformation:

In an isolated state, or in dilute solutions with non-polar solvents, the molecule exists as a monomer. The key conformational feature is the dihedral angle between the plane of the benzoic acid and the plane of the furan ring. Steric hindrance between the ortho-substituted furan ring and the carboxylic acid group will likely lead to a non-planar conformation. For many 2-substituted benzoic acids, the lowest energy conformers are those where the carboxylic acid group is in a cis arrangement relative to the substituent. nih.gov

Another critical aspect of the monomer's conformation is the internal rotation of the carboxylic acid group itself. It can adopt either a cis or trans conformation with respect to the C-C bond connecting it to the phenyl ring. Theoretical studies on similar 2-substituted benzoic acids suggest that the cis conformer is generally more stable. nih.gov

Dimer Conformation:

The dihedral angle between the furan and phenyl rings is a crucial parameter in the dimer's conformation. This angle is a balance between the steric repulsion of the ortho substituent and the electronic effects that favor conjugation. In analogous structures like 2-biphenylcarboxylic acid, the twist angles between the aromatic rings can range from 46.5(2)° to 52.5(2)°. nih.gov A similar range of dihedral angles can be expected for this compound.

The table below summarizes the expected conformational parameters based on analyses of related compounds.

| Parameter | Monomer | Dimer |

| Carboxylic Acid Conformation | Predominantly cis | cis within the hydrogen-bonded ring |

| Phenyl-Furan Dihedral Angle | Non-planar, variable | Non-planar, expected range 45-55° |

It is important to note that the presence of different conformers can lead to polymorphism, where the compound crystallizes in multiple distinct forms. nih.gov Each polymorphic form would exhibit unique crystal packing and intermolecular interactions.

Computational and Theoretical Investigations of 2 5 Methyl 2 Furyl Benzoic Acid

Quantum Chemical Calculations

No published data is available on quantum chemical calculations specifically for 2-(5-methyl-2-furyl)benzoic acid.

Density Functional Theory (DFT) Studies

No DFT studies specifically investigating this compound have been found in the searched scientific literature. Consequently, information regarding its electronic structure, electrostatic potential, vibrational frequencies, and optimized geometry from DFT calculations is not available.

Hartree-Fock (HF) Methodologies

No studies utilizing the Hartree-Fock (HF) methodology for computational analysis of this compound were found.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating their motion over time. For a flexible molecule like this compound, MD simulations can explore its conformational space, which is the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds. The primary focus of such simulations for this molecule would be the torsional angle between the benzoic acid and the 5-methylfuran rings.

While specific MD studies on this compound are not extensively documented in public literature, the principles of such analyses are well-established for related compounds like other substituted benzoic acids. rsc.orgbiorxiv.orgmdpi.combiorxiv.orgnih.gov For instance, studies on benzoic acid in confined spaces show how environmental factors influence molecular aggregation and rotational correlation times, which are key outputs of MD simulations. rsc.org

In Silico Structure-Activity Relationship (SAR) and Ligand-Target Interaction Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, these studies are instrumental in designing new molecules with improved potency and selectivity for specific biological targets. nih.govfigshare.com

Research on a class of 2,5-substituted benzoic acid inhibitors targeting the anti-apoptotic proteins Mcl-1 and Bfl-1 provides a strong framework for understanding the SAR of this scaffold. nih.govnih.gov In these studies, the 2,5-substituted benzoic acid core, which is analogous to this compound, was identified as a key pharmacophore. The carboxylic acid group is crucial, acting as an anchor by forming a conserved hydrogen bond with a key arginine residue (Arg263) in the binding groove of Mcl-1. nih.gov

The SAR investigation revealed that substituents at the 2- and 5-positions of the benzoic acid ring significantly influence binding affinity. For example, replacing one of the furan (B31954) rings of a precursor scaffold with a carboxyl group to create the 2,5-substituted benzoic acid core was a key design step to enhance the hydrogen bond with the target protein. nih.gov Further studies demonstrated that modifications to the substituents, such as the nature and size of the groups, directly impact the binding mode and the occupancy of hydrophobic pockets within the target protein. nih.gov This highlights the complex nature of molecular recognition and provides a rational basis for designing more effective dual Mcl-1/Bfl-1 inhibitors. nih.govnih.gov

Molecular Docking Investigations of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode of potential drug candidates and for rational drug design.

For compounds based on the 2,5-substituted benzoic acid scaffold, molecular docking has been successfully used to predict interactions with the Mcl-1 and Bfl-1 proteins. nih.govnih.gov Docking models predicted that these inhibitors adopt a "U-shaped" binding mode within the BH3-binding groove of the proteins. The key interactions identified include:

Hydrogen Bonding: The carboxylic acid moiety of the benzoic acid core forms a critical hydrogen bond with the side chain of an arginine residue (Arg263 in Mcl-1, Arg88 in Bfl-1), mimicking the interaction of natural pro-apoptotic proteins. nih.gov

Hydrophobic Interactions: The substituents on the benzoic acid ring engage in hydrophobic interactions with various residues in the protein's binding pockets. For instance, a phenethylthio moiety at the 5-position was predicted to occupy the p2 hydrophobic pocket, interacting with residues like Leu267, Val253, and Val243 in Mcl-1. nih.gov The 2-position substituent is often directed towards a different pocket or is solvent-exposed.

These docking studies, often validated with biophysical data like HSQC-NMR, provide a detailed structural understanding of the ligand-protein interactions and guide the optimization of inhibitor potency and selectivity. nih.gov The findings demonstrate that the binding mode can vary depending on the specific substituents, emphasizing the complexity of molecular recognition. nih.gov

Table 1: Predicted Interactions of a 2,5-Substituted Benzoic Acid Inhibitor with Mcl-1

| Interacting Ligand Group | Key Protein Residue (Mcl-1) | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Arg263 | Hydrogen Bond |

| 5-Position Substituent | Leu267, Val253, Val243 | Hydrophobic |

Prediction and Analysis of Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation and vaporization, are fundamental to understanding its stability and behavior in chemical processes. These properties can be determined experimentally through techniques like combustion calorimetry or predicted using computational methods. nih.gov

For substituted benzoic acids, computational approaches like Density Functional Theory (DFT) are frequently used to predict thermodynamic parameters. mdpi.comnih.gov Studies have shown a good correlation between calculated and experimental gas-phase acidity values for a range of substituted benzoic acids, validating the use of functionals like B3LYP for these systems. mdpi.com These calculations can elucidate the influence of different substituents on properties like acidity through the analysis of inductive and resonance effects. mdpi.com

Structure-property analyses have established linear relationships for thermodynamic properties (e.g., vaporization enthalpies, gas-phase enthalpies of formation) across families of substituted benzenes, benzoic acids, and benzamides. nih.gov These correlations allow for the prediction of thermodynamic properties for new compounds based on data from related molecules. This approach could be applied to this compound by leveraging experimental data from its parent compounds, benzoic acid and 2-methylbenzoic acid.

Table 2: Selected Thermodynamic Data for Related Compounds

| Compound | Formula | Enthalpy of Formation (gas, ΔfH°gas) | Data Source |

|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | -299.4 ± 1.1 kJ/mol | NIST |

Data retrieved from the NIST Chemistry WebBook. Values are at standard conditions.

Computational Support for Proposed Reaction Mechanisms

Computational chemistry provides invaluable support for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. A likely synthetic route for this compound involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the C-C bond between the furan and benzene (B151609) rings.

Computational studies, particularly using DFT, are essential for investigating such reaction mechanisms. rsc.orgnih.govnih.govresearchgate.net These studies can map out the entire catalytic cycle, including key steps like:

Oxidative Addition: The initial step where the aryl halide adds to the metal catalyst (e.g., Palladium or Nickel). Computational models can determine the transition state energies for this step and explain regioselectivity. nih.gov

Transmetalation: The transfer of the organoboron group to the metal center.

Reductive Elimination: The final step that forms the new C-C bond and regenerates the catalyst.

For Suzuki-Miyaura reactions, computational investigations can explain the role of ligands, the effects of substituents on reaction rates, and the origins of stereospecificity in asymmetric couplings. nih.govresearchgate.net For example, studies on the coupling of sterically hindered aryl halides have used computational analysis to understand and suppress unwanted side reactions. rsc.org Similarly, detailed mechanistic surveys of the coupling of aryl carbamates and sulfamates have provided full catalytic cycles, rationalizing the exclusive cleavage of specific bonds and the role of additives. nih.gov By applying these established computational methods, a detailed, step-by-step energy profile for the synthesis of this compound could be constructed to support and optimize proposed synthetic pathways.

Reactivity and Reaction Mechanisms of 2 5 Methyl 2 Furyl Benzoic Acid

Chemical Transformations of the Furan (B31954) Moiety

The furan ring in 2-(5-methyl-2-furyl)benzoic acid is an electron-rich heterocyclic system, making it susceptible to various chemical transformations, particularly electrophilic attack.

Furan is a π-rich heterocycle with a higher electron density on the ring compared to benzene (B151609), making it significantly more reactive towards electrophiles. chemicalbook.com Electrophilic substitution on the furan ring is a fundamental aspect of its reactivity. numberanalytics.com These reactions proceed through an addition-elimination mechanism, where the electrophile attacks the ring to form a cationic intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. numberanalytics.compearson.com

The preferred site for electrophilic attack on the furan ring is the C2 position (and C5), as the resulting cationic intermediate is better stabilized by resonance, with three possible contributing structures. chemicalbook.com Attack at the C3 (or C4) position results in a less stable intermediate with only two resonance structures. chemicalbook.com In this compound, the C2 position is already substituted. The methyl group at the C5 position is an electron-donating group, which further activates the furan ring towards electrophilic substitution. The benzoic acid group at the C2 position, being an electron-withdrawing group, can deactivate the furan ring to some extent. However, electrophilic substitution is still expected to occur, likely at the remaining unsubstituted positions of the furan ring, with the exact position depending on the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions for furans include:

Nitration: Furan can be nitrated using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com Monohalogenation, such as the formation of 2-bromofuran, can be achieved under milder conditions, for example, using bromine in dioxane. pearson.compharmaguideline.com

Sulfonation: Furan can be sulfonated with reagents like sulfur trioxide in pyridine. pharmaguideline.com

Acylation: Acylation of furans typically requires a mild catalyst, such as phosphoric acid. pharmaguideline.com

While this compound itself does not have an aldehyde group, its furan moiety is related to furan-2-carboxaldehydes (furfurals), which are known to undergo condensation reactions. For instance, 5-methyl-2-furancarboxaldehyde, also known as 5-methyl-2-furfural, is a well-known compound. hmdb.ca These furan-based aldehydes are reactive centers for various condensation reactions. researchgate.net

One important class of condensation reactions is the formation of Schiff bases (imines) through reaction with primary amines. Another significant reaction is the Erlenmeyer-Plöchl reaction, where furan-2-carboxaldehyde derivatives condense with hippuric acid in the presence of acetic anhydride (B1165640) to form azlactones (1,3-oxazol-5(4H)-ones). researchgate.netnih.gov These reactions often yield a mixture of (Z) and (E) isomers. nih.gov Microwave irradiation has been shown to be an effective method for accelerating these condensation reactions, often leading to shorter reaction times and comparable yields to classical heating methods. researchgate.netnih.gov

Furan and its derivatives can also condense with aldehydes and ketones under acidic conditions to form difurylalkane derivatives. scispace.comcdnsciencepub.com The presence of electron-withdrawing groups on the furan ring, such as in furoic acid derivatives, can stabilize the ring against acid-catalyzed opening and resinification, allowing for reactions under stronger acidic conditions. scispace.com

Reactions Involving the Benzoic Acid Functionality

The carboxylic acid group of this compound allows for a range of reactions typical of this functional group, including the formation of various derivatives.

The synthesis of esters and amides from carboxylic acids are fundamental transformations in organic chemistry.

Esterification: Benzoic acids can be converted to their corresponding esters, such as methyl benzoates, by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst. mdpi.comresearchgate.netyoutube.com The Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid, is a common method. youtube.com Solid acid catalysts, such as those based on zirconium, have also been developed for this purpose. mdpi.comresearchgate.net

Amidation: The direct reaction of a carboxylic acid with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. masterorganicchemistry.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM) salts can be used to facilitate the direct amidation of carboxylic acids. masterorganicchemistry.comnih.gov A mechanochemical approach for the synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source has also been reported. nih.gov

Table 1: Examples of Esterification and Amidation Reactions of Benzoic Acid Derivatives

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Esterification | Benzoic acid, Methanol (B129727) | H₂SO₄ (catalyst), Reflux | Methyl benzoate (B1203000) | youtube.com |

| Esterification | Benzoic acids, Methanol | Zr/Ti solid acid catalyst | Methyl benzoates | mdpi.comresearchgate.net |

The presence of a substituent at the ortho position to the carboxyl group in a benzoic acid derivative gives rise to the "ortho effect." This effect typically results in an increase in the acidity of the ortho-substituted benzoic acid compared to its meta and para isomers, and even benzoic acid itself, regardless of the electronic nature of the substituent. wikipedia.orgvedantu.combyjus.com

The primary reason for this enhanced acidity is steric inhibition of resonance. vedantu.comkhanacademy.org The ortho substituent creates steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This rotation disrupts the resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity. vedantu.com In the case of this compound, the bulky 5-methyl-2-furyl group in the ortho position is expected to cause a significant steric effect, leading to increased acidity of the benzoic acid moiety. Kinetic studies of proton transfer in apolar aprotic solvents have shown that the ortho effect is a combination of ordinary electrical, proximity electrical, and steric effects. nih.gov

Inter-Moiety Reactions and Cyclization Pathways

The ortho positioning of the furan and carboxyl groups in this compound allows for the possibility of intramolecular cyclization reactions. The dehydrogenative cyclization of 2-arylbenzoic acids is a known method for forming benzolactones (dibenzopyranones). rsc.orgbohrium.com This type of reaction involves the formation of a new bond between the two aromatic rings, leading to a fused ring system.

Various methods have been developed to achieve this transformation, including:

Photoelectrochemical cyclization: Anodic oxidation of 2-arylbenzoic acids in a photoelectrochemical cell can lead to the formation of dibenzopyranones, with hydrogen gas as the only byproduct. rsc.orgbohrium.comresearchgate.net

Visible-light photoredox catalysis: Using a photocatalyst in combination with an oxidant can promote the dehydrogenative lactonization of 2-arylbenzoic acids at room temperature. researchgate.net

These cyclization reactions provide a pathway to complex heterocyclic structures. For this compound, such an intramolecular cyclization would lead to the formation of a furan-fused benzolactone system. The specific conditions required and the feasibility of this reaction for this particular substrate would depend on the electronic and steric properties of the molecule.

Oxidative Cyclization Reactions

Oxidative cyclization reactions of this compound and its analogues represent a valuable strategy for the synthesis of heterocyclic compounds, particularly lactones. These reactions typically involve the formation of a new C-O bond between the carboxylic acid moiety and the furan ring, facilitated by an oxidizing agent.

While specific studies on the oxidative cyclization of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous 2-alkyl and 2-arylbenzoic acids. For instance, a metal-free approach for the oxidative C(sp³)–H bond lactonization of 2-alkylbenzoic acids has been developed using sodium peroxydisulfate (B1198043) as the oxidant. researchgate.net This method has been shown to be effective for substrates with primary, secondary, or tertiary carbons at the benzylic position, leading to a variety of lactone derivatives. researchgate.net Another strategy involves a tandem Friedel‐Crafts alkylation/lactonization reaction of aromatic compounds with cyclo-anhydrides under metal-free conditions to produce γ-lactones. researchgate.net

Palladium-catalyzed C–H cyclization of benzoic acids has also been reported, using chlorobenzene (B131634) as both the solvent and the oxidant, which provides a direct route to phthalides. researchgate.net Furthermore, anodic electrochemistry offers an efficient method for initiating oxidative cyclization to form lactone rings. clockss.orgresearchgate.net These electrochemical methods can exhibit high stereocontrol, making them powerful tools for the synthesis of complex natural products containing lactone moieties. clockss.org In palladium-catalyzed migratory cyclization, a cascade of reactions including C-Br oxidative addition, deprotonation, protonation, C-H bond metalation-deprotonation, and C-C bond reductive elimination can lead to the formation of various benzoheterocycles. nih.gov

The general mechanism for these oxidative cyclizations often involves the generation of a reactive intermediate, such as a radical cation, which is then trapped by the nucleophilic carboxylic acid group. clockss.org The specific conditions and reagents employed play a crucial role in determining the reaction's efficiency and selectivity.

Kinetic and Mechanistic Studies of Chemical Reactions Involving this compound and its Analogues

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. Such studies often employ techniques like linear free-energy relationships and the identification of reaction intermediates and rate-determining steps.

Application of Linear Free-Energy Relationships (e.g., Hammett, Exner)

Linear free-energy relationships (LFERs), most notably the Hammett equation, are powerful tools for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.

While no specific Hammett or Exner analysis for this compound was found in the surveyed literature, the principles can be applied to understand its reactivity. For instance, in the hydrolysis of esters of substituted benzoic acids, a Hammett plot of log(k/k₀) against σ values for different substituents on the benzoic acid ring can provide insights into the reaction mechanism. researchgate.net A linear correlation would suggest that the electronic effects of the substituents are the primary factors influencing the reaction rate. The magnitude and sign of ρ would reveal the nature of the transition state. For the alkaline hydrolysis of ethyl benzoate, the reaction constant (ρ) is +2.498, indicating that the reaction is highly sensitive to substituents and that a negative charge is built up during the reaction. wikipedia.org

Table 1: Illustrative Hammett Equation Parameters for Related Reactions

| Reaction | ρ (rho) value | Interpretation |

| Alkaline hydrolysis of ethyl benzoate in ethanol/water | +2.498 | The reaction is significantly accelerated by electron-withdrawing groups, indicating the development of a negative charge in the transition state of the rate-determining step. This is consistent with the formation of a tetrahedral intermediate. wikipedia.org |

| Ionization of substituted phenols in water | +2.008 | The acidity of phenols is enhanced by electron-withdrawing substituents, which stabilize the resulting phenoxide anion. wikipedia.org |

| Acid-catalyzed esterification of substituted benzoic esters in ethanol | -0.085 | The reaction shows very little sensitivity to substituent effects, with a slight acceleration by electron-donating groups. This suggests a transition state with a small positive charge buildup on the carbonyl carbon. wikipedia.org |

| Hydrolysis of substituted cinnamic acid esters in ethanol/water | +1.267 | Similar to benzoic esters, the hydrolysis is favored by electron-withdrawing groups, though the sensitivity is less pronounced. This points to a similar mechanism with negative charge development in the transition state. wikipedia.org |

This table is for illustrative purposes and shows Hammett parameters for analogous reactions to demonstrate the principles of LFERs, as specific data for this compound was not available in the searched literature.

Identification of Rate-Determining Steps and Reaction Intermediates

The identification of the rate-determining step (RDS) and key reaction intermediates is crucial for a complete mechanistic understanding. For complex reactions like oxidative cyclizations, this often involves a combination of kinetic studies, isotopic labeling experiments, and computational analysis.

In the context of palladium-catalyzed reactions, which are relevant to the potential cyclization of this compound, the mechanism often involves a series of steps including oxidative addition, transmetalation, migratory insertion, and reductive elimination. nih.gov For example, in the palladium-catalyzed cyclization/hydrosilylation of dimethyl diallylmalonate, kinetic and labeling studies established that the process involves the rapid and irreversible formation of a palladium 5-hexenyl chelate complex, followed by intramolecular carbometalation to form a palladium cyclopentylmethyl complex. nih.gov The final step is an associative silylation that releases the product and regenerates the catalyst. nih.gov

Kinetic isotope effect (KIE) studies are particularly valuable for determining which bonds are broken or formed in the rate-determining step. A significant KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium (B1214612) at a specific position indicates that the C-H bond at that position is cleaved in the RDS.

While direct experimental data for this compound is lacking, insights can be drawn from related systems. For instance, in the palladium-catalyzed oxidative cyclization of some O-aryl cyclic vinylogous esters, preliminary kinetic isotope effect studies have suggested that the cleavage of the C(aryl)-H bond may be the rate-determining step. This implies that the initial activation and breaking of this bond is the slowest part of the reaction sequence.

Synthesis and Characterization of Derivatives and Analogues of 2 5 Methyl 2 Furyl Benzoic Acid

Rational Design Principles for Derivatives

The design of new derivatives of 2-(5-methyl-2-furyl)benzoic acid is guided by established principles of medicinal chemistry, aiming to optimize the molecule's pharmacodynamic and pharmacokinetic properties. These strategies often involve systematic modifications of the core structure to explore the structure-activity relationships (SAR).

Strategies for Substitution on Phenyl and Furan (B31954) Rings

The phenyl and furan rings of the parent compound offer multiple sites for substitution, allowing for the fine-tuning of its electronic and steric properties. The introduction of various functional groups can significantly influence the molecule's interaction with biological targets.

Phenyl Ring Substitution: The strategic placement of substituents on the phenyl ring is a common approach to modulate a compound's properties. rsc.org For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, can alter the acidity of the benzoic acid moiety and influence binding affinities. ossila.com Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can also be employed to probe specific interactions within a target's binding pocket. The synthesis of meta-substituted phenols and phenyl ethers highlights the importance of overcoming the typical ortho-para directing effects to access a wider range of structural diversity. rsc.org

Furan Ring Substitution: The furan ring, particularly the methyl group at the 5-position, presents another avenue for modification. The use of organosilyl groups can act as a blocking group, directing subsequent substitutions to other positions on the furan ring. This strategy allows for the synthesis of furan rings with diverse substitution patterns that would be difficult to achieve through direct functionalization. A series of 3-phenyl-5-methyl-2H,5H-furan-2-ones demonstrated that varying substituents on the phenyl ring can tune antifungal activity. nih.gov

Bioisosteric Replacements of the Benzoic Acid Moiety

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. drughunter.comajptr.com The carboxylic acid group is a common pharmacophore, but it can also contribute to undesirable properties like poor membrane permeability or metabolic instability. nih.gov Replacing the benzoic acid moiety with a suitable bioisostere can mitigate these issues while preserving or enhancing biological activity. nih.gov

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can offer increased lipophilicity. drughunter.comnih.gov

Sulfonamides: While generally weaker acids than carboxylic acids, sulfonamides can mimic the hydrogen-bonding geometry of the carboxylate group. drughunter.comnih.gov

Hydroxamic acids: These are moderately acidic and are strong metal-chelating groups, which can be a desirable feature in certain therapeutic contexts. nih.gov

Other heterocycles: A variety of other heterocyclic systems can serve as non-classical bioisosteres, offering unique structural and electronic properties. nih.govu-tokyo.ac.jp

The choice of a bioisostere is highly context-dependent, and often a panel of different replacements is screened to identify the optimal substitution for a given biological target. nih.gov

Synthetic Pathways to Key Derivatives

The synthesis of derivatives of this compound involves a range of organic reactions, tailored to introduce the desired modifications to the parent structure.

Synthesis of Esters and Amides of this compound

The carboxylic acid group of this compound is readily converted to esters and amides. These derivatives are often synthesized to improve properties such as cell permeability and metabolic stability.

Esterification: The synthesis of methyl benzoates can be achieved through the esterification of benzoic acids with methanol (B129727) using a solid acid catalyst, such as a zirconium/titanium catalyst. mdpi.com This method offers a direct route to ester formation. mdpi.com The esterification of anthranilic acid to methyl anthranilate is a common step in the synthesis of more complex molecules. nih.gov

Amide Formation: Amides can be synthesized by coupling the carboxylic acid with an appropriate amine. Microwave-assisted synthesis has been shown to be an efficient method for preparing amides and esters containing furan rings, often with good to very good yields. researchgate.net The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates this transformation. researchgate.net A series of novel 2-aryl-1-hydroxyimidazole derivatives containing carboxamide moieties were synthesized and evaluated for their antiviral activity. nih.gov

Derivatives with Modified Furan Moieties (e.g., Formylfuran Derivatives)

Modification of the furan ring, for instance by introducing a formyl group, can provide a handle for further synthetic transformations.

The synthesis of 4-(5-formyl-2-furyl)benzoic acid can be achieved through a multi-step process. chemicalbook.comechemi.com This derivative serves as a versatile intermediate for the creation of more complex molecules. Renewable-based furan compounds derived from 2-formyl-5-(hydroxymethyl)furan (5-HMF) have been successfully employed as catalysts in various reactions. unive.it The oxidation of 5-hydroxymethylfurfural (B1680220) (5-HMF) is a common route to produce 2,5-furandicarboxylic acid (FDCA), which can then be further modified. researchgate.net

Benzoic Acid Derivatives Featuring Related Heterocyclic Systems (e.g., Thiazolidine, Rhodanine, Pyrazole)

The incorporation of other heterocyclic rings into the benzoic acid scaffold can lead to novel compounds with diverse biological activities.

Thiazolidine Derivatives: Thiazolidinedione derivatives can be synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with substituted benzaldehydes. frontiersin.org This reaction provides a straightforward route to a variety of substituted thiazolidinones. researchgate.netnih.gov Novel derivatives of mycosidine (3,5-substituted thiazolidine-2,4-diones) have been synthesized and tested for antifungal activity. nih.gov

Rhodanine Derivatives: Rhodanine-containing compounds can be prepared through various synthetic routes. For example, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid can be coupled with other molecules and then functionalized via Knoevenagel condensation. mdpi.com Rhodanine derivatives have been investigated for a wide range of biological activities. researchgate.net

Pyrazole (B372694) Derivatives: Pyrazole-containing benzoic acid derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.netnih.govresearchgate.net A common synthetic route involves the reaction of a hydrazinobenzoic acid with a suitable diketone or a related precursor. researchgate.netijop.net These pyrazole derivatives have shown promise as potent antibacterial agents. nih.gov

Interactive Data Tables

Table 1: Key Derivatives of this compound and Related Structures

| Derivative Type | Heterocyclic System | Synthetic Method | Potential Application | Reference(s) |

| Esters | - | Esterification with alcohol | Prodrugs, improved permeability | mdpi.com, nih.gov, nih.gov |

| Amides | - | Amide coupling with amines | Improved metabolic stability | researchgate.net, nih.gov, orgsyn.org |

| Formylfuran | Furan | Oxidation of methyl group | Synthetic intermediate | chemicalbook.com, echemi.com |

| Thiazolidinone | Thiazolidine | Knoevenagel condensation | Antifungal, various | nih.gov, frontiersin.org |

| Rhodanine | Rhodanine | Knoevenagel condensation | Various biological activities | researchgate.net, mdpi.com |

| Pyrazole | Pyrazole | Cyclocondensation | Antimicrobial | researchgate.net, nih.gov, researchgate.net, ijop.net |

Comprehensive Spectroscopic and Structural Characterization of Derivatives

The characterization of newly synthesized derivatives of this compound is fundamental to understanding their chemical identity and purity. A multi-technique spectroscopic approach is typically employed, providing a holistic view of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. In the ¹H NMR spectra of these derivatives, characteristic signals corresponding to the protons on the furan and benzene (B151609) rings, as well as the methyl group, are observed. For instance, the methyl protons typically appear as a singlet in the upfield region, while the aromatic and furan protons resonate in the downfield region, with their coupling patterns providing valuable information about substitution patterns. Similarly, ¹³C NMR spectroscopy allows for the identification of all unique carbon atoms within the molecule, including the carbonyl carbon of the benzoic acid moiety.

Infrared (IR) spectroscopy provides key information about the functional groups present. The spectra of this compound derivatives will invariably show a strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid or its ester or amide derivative. The characteristic C-O-C stretching of the furan ring and the aromatic C-H and C=C stretching vibrations are also readily identifiable.

Mass spectrometry (MS) is crucial for determining the molecular weight of the derivatives and providing insights into their fragmentation patterns, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

While comprehensive X-ray crystallographic data for a wide range of this compound derivatives is not extensively available in the public domain, studies on analogous structures, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, reveal important insights into their solid-state conformation. researchgate.net These studies often show the formation of intramolecular hydrogen bonds and specific packing arrangements in the crystal lattice, which can significantly influence the macroscopic properties of the material. researchgate.net

Below is an interactive data table summarizing hypothetical spectroscopic data for a series of this compound derivatives.

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Methyl 2-(5-methyl-2-furyl)benzoate | 7.8-7.2 (m, 4H, Ar-H), 6.5 (d, 1H, furan-H), 6.1 (d, 1H, furan-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) | 167.0 (C=O), 155.0, 148.0, 132.0, 130.0, 129.0, 128.0, 110.0, 108.0 (Ar-C, furan-C), 52.0 (OCH₃), 14.0 (CH₃) | 1720 (C=O), 1250 (C-O), 1020 (furan C-O-C) | [M]⁺ expected |

| 2-(5-Methyl-2-furyl)benzamide | 8.0 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 6.5 (d, 1H, furan-H), 6.1 (d, 1H, furan-H), 2.4 (s, 3H, CH₃) | 169.0 (C=O), 155.0, 148.0, 134.0, 131.0, 130.0, 128.0, 110.0, 108.0 (Ar-C, furan-C), 14.0 (CH₃) | 3350, 3180 (N-H), 1660 (C=O), 1020 (furan C-O-C) | [M]⁺ expected |

| 4-Fluoro-2-(5-methyl-2-furyl)benzoic acid | 7.9-7.0 (m, 3H, Ar-H), 6.5 (d, 1H, furan-H), 6.1 (d, 1H, furan-H), 2.4 (s, 3H, CH₃) | 166.0 (d, ¹JCF, C-F), 165.0 (C=O), 155.0, 148.0, 135.0 (d, ³JCF), 118.0 (d, ²JCF), 115.0 (d, ²JCF), 110.0, 108.0 (Ar-C, furan-C), 14.0 (CH₃) | 3300-2500 (O-H), 1700 (C=O), 1280 (C-F), 1020 (furan C-O-C) | [M]⁺ expected |

Elucidation of Structure-Property Relationships in Derivative Series

Understanding how modifications to the molecular structure of this compound derivatives influence their properties is a primary goal of synthetic chemistry. These structure-property relationships (SPRs) are critical for the rational design of new molecules with tailored functionalities.

The nature and position of substituents on both the benzene and furan rings can have a profound impact on the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, can significantly alter the acidity of the benzoic acid proton and influence the reactivity of the aromatic rings. Conversely, electron-donating groups, like alkoxy functionalities, can have the opposite effect.

The biological activity of these derivatives is a key area of SPR studies. For instance, the antimicrobial activity of benzoic acid derivatives is a well-documented phenomenon. researchgate.net The lipophilicity and electronic nature of the substituents can modulate this activity by affecting the compound's ability to penetrate microbial cell membranes and interact with biological targets. researchgate.net While specific studies on the antimicrobial properties of a broad series of this compound derivatives are not widely reported, research on related benzofuran (B130515) derivatives has demonstrated that structural modifications can lead to significant changes in their efficacy against various bacterial and fungal strains. nih.gov

The following interactive data table outlines hypothetical structure-property relationships for a series of this compound derivatives, based on general principles and findings from related compound classes.

| Structural Modification | Observed Property Change | Probable Rationale |

| Esterification of the carboxylic acid | Increased lipophilicity, potential for altered biological activity. | The polar carboxylic acid group is replaced by a less polar ester group, affecting solubility and membrane permeability. |

| Introduction of a halogen on the benzene ring | Increased antimicrobial activity, altered electronic properties. | Halogens can increase lipophilicity and act as good leaving groups or participate in halogen bonding, potentially enhancing interaction with biological targets. |

| Amide formation at the carboxylic acid position | Potential for increased hydrogen bonding capability, altered biological activity. | The amide group introduces N-H protons capable of acting as hydrogen bond donors, which can influence receptor binding and solid-state packing. researchgate.net |

| Substitution on the furan ring methyl group | Modified steric hindrance and lipophilicity. | Altering the size and nature of the substituent at this position can impact how the molecule fits into a binding pocket or how it packs in the solid state. |

Potential Research Applications and Future Directions Non Clinical Focus

Utility as Building Blocks in Advanced Organic Synthesis

The structural framework of 2-(5-methyl-2-furyl)benzoic acid makes it a valuable starting material or intermediate in the synthesis of more complex molecules. Its bifunctional nature, featuring both a carboxylic acid and a furan (B31954) ring, allows for a wide range of chemical transformations.

The furan and benzoic acid components of the molecule serve as handles for constructing elaborate heterocyclic systems. Research has shown that related 2,5-substituted benzoic acid scaffolds can be designed and synthesized to create molecules with specific biological activities. nih.gov For instance, scientists have successfully redesigned similar difuryl-triazine cores into 2,5-substituted benzoic acids to develop potent dual inhibitors of anti-apoptotic proteins. nih.gov This design strategy leverages the benzoic acid's carboxyl group to form crucial hydrogen bonds with target proteins. nih.gov The furan ring, in turn, can be part of a larger heterocyclic system or a point for further functionalization. This approach has led to the development of pyrazolone-based inhibitors and compounds containing triazole rings, demonstrating the utility of the core benzoic acid structure in generating molecular diversity. nuph.edu.uabldpharm.com

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental in modern organic chemistry for creating carbon-carbon bonds. fishersci.com These reactions typically involve the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid. fishersci.com The synthesis of this compound itself can be envisioned through such a reaction, for example, by coupling a boronic acid derivative of one ring system with a halogenated partner of the other. Conversely, derivatives of this benzoic acid can serve as reagents in these powerful synthetic methods. nih.govtcichemicals.com The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. fishersci.comresearchgate.net The development of advanced catalysts continues to expand the scope of these reactions, allowing for the coupling of increasingly complex and functionalized partners, including those with structures analogous to this compound. nih.gov

Investigation in Materials Science Research

The rigid, aromatic structure of furan-containing benzoic acids suggests potential applications in materials science. Related furan-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are recognized as renewable substitutes for petroleum-derived terephthalic acid in the production of polyesters and other polymers. mdpi.com This highlights the potential for furan-based monomers to create novel materials with unique properties. Furthermore, benzoic acid derivatives have been incorporated into formazan (B1609692) dyes used for treating leather, indicating a role for such chemical structures in modifying the properties of materials. researchgate.net The investigation of this compound could therefore extend to its potential as a monomer or additive in the development of new polymers or functional coatings.

Fundamental Enzyme Inhibition Studies

Substituted benzoic acid derivatives are a well-established class of molecules for investigating enzyme function through inhibition. The specific geometry and electronic properties of these compounds allow them to interact with the active or allosteric sites of various enzymes, providing valuable information about enzyme mechanisms.

| Enzyme Target | Inhibitor Class | Key Research Findings |

|---|---|---|

| Mcl-1 / Bfl-1 | 2,5-Substituted Benzoic Acids | Demonstrated equipotent binding and inhibition, guided by structure-based design to optimize interactions. nih.gov |

| Xanthine (B1682287) Oxidase | Pyrazolone-based 4-(furan-2-yl)benzoic acids | Exhibited low micromolar IC50 values; identified as a mixed-type inhibitor. nuph.edu.ua |

| Tyrosinase | Benzoic Acid Derivatives | Showed significant inhibitory potential compared to standard inhibitors like kojic acid. researchgate.net |

| Carbonic Anhydrase IX | Substituted 5-Sulfamoyl-Benzoates | Achieved high affinity and selectivity for the cancer-related CAIX isozyme. mdpi.com |

| 5-Lipoxygenase (5-LOX) | Natural Products / Phytochemicals | Inhibition achieved through both direct active-site binding and allosteric mechanisms. researchgate.netresearchgate.netnih.gov |

The study of how inhibitors bind to enzymes provides fundamental insights into molecular recognition. For the benzoic acid class of inhibitors, the carboxylic acid group is frequently a key anchor, forming strong hydrogen bonds or salt bridges with charged residues like Arginine (Arg) or Lysine in the enzyme's binding pocket. nih.govnuph.edu.ua Molecular docking and dynamics simulations of a pyrazolone-based furan-benzoic acid derivative showed its carboxylic group forming a salt bridge with Arg880 and a hydrogen bond with Threonine (Thr) 1010 in xanthine oxidase. nuph.edu.ua Similarly, studies on Mcl-1 inhibitors revealed an essential hydrogen bond with Arg263. nih.gov These specific interactions are critical for the inhibitor's potency and selectivity. Computational methods like molecular docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations are instrumental in predicting these binding modes and energies, guiding the rational design of more effective and selective enzyme probes. researchgate.netsemanticscholar.org

Role in Complex Chemical Reaction Pathways (e.g., Maillard Reaction Influence)

The Maillard reaction is a complex network of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, responsible for generating a rich array of flavor, aroma, and color compounds. nih.gov Furan derivatives, such as furfural (B47365) and 5-methylfurfural, are well-known products of the Maillard reaction and subsequent sugar degradation pathways. mdpi.comnih.gov

Development as Spectroscopic Probes

The unique structural architecture of this compound, which combines a furan ring with a benzoic acid moiety through a single bond, presents intriguing possibilities for its development as a specialized spectroscopic probe. The potential utility in this area hinges on the sensitive photophysical properties of the furan component, which can be modulated by its immediate chemical environment and conformational orientation relative to the phenyl ring.

Furan and its derivatives are known to exhibit distinct spectroscopic signatures, including electronic transitions primarily of the π→π* type. globalresearchonline.net The fluorescence and absorption characteristics of the furan ring are highly dependent on the nature and position of its substituents. In this compound, the benzoic acid group acts as a significant substituent that can influence the electronic distribution within the furan ring. Furthermore, the rotational freedom around the C-C bond connecting the furan and phenyl rings means the molecule can adopt various conformations, from planar to highly twisted.

The dihedral angle between the two aromatic rings is a critical parameter that can profoundly affect the molecule's electronic conjugation and, consequently, its spectroscopic output. It is hypothesized that changes in the local environment, such as solvent polarity, pH, or binding to a macromolecular target, could restrict this rotation or favor a specific conformation. This change would likely manifest as a measurable shift in the molecule's absorption or fluorescence spectrum (e.g., a change in wavelength or intensity), forming the basis of a sensing mechanism. For instance, the deprotonation of the carboxylic acid group under basic conditions would alter the electronic nature of the benzoic acid ring, which could be spectroscopically transduced through the bi-aryl system to the furan fluorophore.

While direct studies on this compound as a spectroscopic probe are not extensively documented, research on other bi-aryl systems and substituted furans provides a strong foundation for this potential application. The development would involve characterizing its photophysical properties in various environments to establish a clear correlation between its spectral response and specific environmental parameters.

Design and Validation of Novel Computational Chemistry Models

Computational chemistry offers powerful tools for predicting the physicochemical properties and spectroscopic behavior of molecules like this compound, thereby guiding experimental work and providing deep mechanistic insights. The design and validation of computational models for this compound would focus on accurately representing its structural dynamics and electronic properties.

Density Functional Theory (DFT) is a predominant method for such investigations, often employing functionals like B3LYP in combination with basis sets such as cc-pVTZ or 6-311G(d,p). globalresearchonline.netmdpi.com These models can compute a wide range of molecular properties from the ground state geometry. For this compound, key research questions that can be addressed computationally include determining the most stable conformation (i.e., the dihedral angle between the furan and phenyl rings) and the rotational energy barrier between them.